molecular formula C10H11ClO2 B2585160 [3-(3-Chlorophenyl)oxetan-3-yl]methanol CAS No. 1432492-63-1

[3-(3-Chlorophenyl)oxetan-3-yl]methanol

Cat. No. B2585160
Key on ui cas rn: 1432492-63-1
M. Wt: 198.65
InChI Key: XUABYGMGCOFMCK-UHFFFAOYSA-N
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Patent
US08772500B2

Procedure details

A mixture of Example 86C (1.1 g, 5.10 mmol), diethyl carbonate (722 mg, 6.10 mmol), and KOH (15 mg) was heated at 80° C., allowing the mixture to become homogeneous. The mixture was then heated at 95° C. for 4 hours during which time EtOH distilled off from the mixture. Distillation was continued until the pot temperature was 190° C., and then the pressure was reduced to 50 mm, maintaining the pot temperature at 190° C. for 1 hour. The residue was purified by Prep-TLC (eluted with petroleum ether:ethyl acetate=1:1).
Name
mixture
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
722 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([CH2:13][OH:14])([CH2:11]O)[CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1.C(=O)(OCC)OCC.[OH-].[K+]>CCO>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2([CH2:9][OH:10])[CH2:11][O:14][CH2:13]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
mixture
Quantity
1.1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(CO)(CO)CO
Name
Quantity
722 mg
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
15 mg
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled off from the mixture
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
was 190° C.
CUSTOM
Type
CUSTOM
Details
The residue was purified by Prep-TLC (eluted with petroleum ether:ethyl acetate=1:1)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)C1(COC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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